Dihidroresveratrol

Descripción general

Descripción

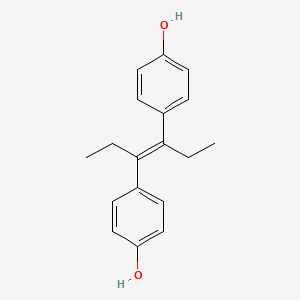

Dihydroresveratrol is a dihydrostilbenoid compound that is a metabolite of resveratrol. It is formed in the intestine by the hydrogenation of the double bond in resveratrol by gut microflora . Dihydroresveratrol is found in wine and is also a non-cannabinoid estrogenic compound found in cannabis . This compound has garnered interest due to its potential biological activities, including anti-inflammatory and anti-cancer effects .

Aplicaciones Científicas De Investigación

Dihydroresveratrol has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the metabolic pathways of polyphenols and their derivatives.

Mecanismo De Acción

Target of Action

Dihydroresveratrol, a derivative of resveratrol, interacts with multiple targets in the body. The primary targets include proteins such as SIRT1 , ER , NF-κB , and COX . These proteins play crucial roles in various biological processes, including inflammation, cell proliferation, and apoptosis .

Mode of Action

The primary interactions between dihydroresveratrol and its intended targets involve hydrophobic and hydrogen bonding . This interaction leads to the modulation of dysregulated inflammatory pathways and mediators . For instance, dihydroresveratrol can limit glucose absorption in the intestines, promote glycogen formation in the liver, boost insulin secretion in pancreatic cells, enhance insulin receptiveness in muscle cells, and inhibit triglyceride production in fat cells .

Biochemical Pathways

Dihydroresveratrol affects several biochemical pathways. It is known to activate AMP-activated protein kinase (AMPK) activity, which plays a critical role in energy homeostasis and metabolic regulation . Additionally, it controls the inflammatory response through several signaling pathways

Análisis Bioquímico

Biochemical Properties

Dihydroresveratrol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, dihydroresveratrol has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. Additionally, dihydroresveratrol can modulate the activity of sirtuins, a family of proteins involved in cellular regulation, including aging and stress resistance .

Cellular Effects

Dihydroresveratrol exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, dihydroresveratrol can activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis. This activation leads to increased glucose uptake and fatty acid oxidation, thereby enhancing cellular metabolism. Moreover, dihydroresveratrol has been reported to modulate the expression of genes involved in inflammation and oxidative stress, contributing to its protective effects on cells .

Molecular Mechanism

The molecular mechanism of dihydroresveratrol involves various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Dihydroresveratrol can bind to and inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of pro-inflammatory mediators. Additionally, dihydroresveratrol has been shown to activate sirtuin 1 (SIRT1), a protein that regulates cellular stress responses and longevity. This activation leads to deacetylation of target proteins, resulting in altered gene expression and improved cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of dihydroresveratrol can change over time due to its stability, degradation, and long-term impact on cellular function. Dihydroresveratrol is relatively stable under physiological conditions, but it can undergo degradation in the presence of certain enzymes and reactive oxygen species. Long-term studies have shown that dihydroresveratrol can maintain its protective effects on cells, including reducing oxidative stress and inflammation, over extended periods .

Dosage Effects in Animal Models

The effects of dihydroresveratrol vary with different dosages in animal models. At low to moderate doses, dihydroresveratrol has been shown to exert beneficial effects, such as improving metabolic health and reducing inflammation. At high doses, dihydroresveratrol may exhibit toxic or adverse effects, including hepatotoxicity and gastrointestinal disturbances. Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired therapeutic outcomes without causing harm .

Metabolic Pathways

Dihydroresveratrol is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is primarily metabolized by phase II enzymes, such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), leading to the formation of glucuronide and sulfate conjugates. These metabolites are more water-soluble and can be excreted from the body more efficiently. Dihydroresveratrol also affects metabolic flux by modulating the activity of key metabolic enzymes, thereby influencing metabolite levels .

Transport and Distribution

Dihydroresveratrol is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters, such as organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs), facilitating its uptake and efflux. Dihydroresveratrol can also bind to plasma proteins, such as albumin, which aids in its distribution throughout the body. The localization and accumulation of dihydroresveratrol within specific tissues can influence its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of dihydroresveratrol plays a crucial role in its activity and function. Dihydroresveratrol can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through various targeting signals and post-translational modifications. For instance, dihydroresveratrol can accumulate in the mitochondria, where it exerts its effects on mitochondrial function and energy metabolism. The localization of dihydroresveratrol within specific organelles can enhance its efficacy and specificity in modulating cellular processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Dihydroresveratrol can be synthesized through the reduction of resveratrol. This reduction can be achieved using hydrogenation reactions where resveratrol is treated with hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) under mild conditions . The reaction typically proceeds at room temperature and atmospheric pressure, resulting in the hydrogenation of the double bond in resveratrol to form dihydroresveratrol.

Industrial Production Methods: Industrial production of dihydroresveratrol can involve biotransformation processes using engineered microorganisms. For instance, metabolically engineered Escherichia coli can be used to produce resveratrol, which can then be converted to dihydroresveratrol through microbial fermentation . This method leverages the natural metabolic pathways of microorganisms to achieve efficient production of the compound.

Análisis De Reacciones Químicas

Types of Reactions: Dihydroresveratrol undergoes various chemical reactions, including:

Oxidation: Dihydroresveratrol can be oxidized to form quinones and other oxidation products.

Reduction: As mentioned, dihydroresveratrol is formed by the reduction of resveratrol.

Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of hydroxyl groups on the aromatic rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used under acidic or basic conditions.

Reduction: Hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).

Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions to introduce substituents on the aromatic rings.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydroresveratrol itself is the product of the reduction of resveratrol.

Substitution: Brominated or nitrated derivatives of dihydroresveratrol.

Comparación Con Compuestos Similares

Resveratrol: The parent compound of dihydroresveratrol, known for its anti-inflammatory, antioxidant, and anti-cancer properties.

Piceatannol: A hydroxylated derivative of resveratrol with similar biological activities.

Pterostilbene: A dimethylated analog of resveratrol with enhanced bioavailability and similar health benefits.

Uniqueness of Dihydroresveratrol: Dihydroresveratrol is unique due to its formation through microbial metabolism in the gut, which may contribute to its distinct biological activities compared to its parent compound, resveratrol . Its enhanced anti-inflammatory and anti-cancer effects at physiologically relevant concentrations make it a compound of significant interest in scientific research .

Propiedades

IUPAC Name |

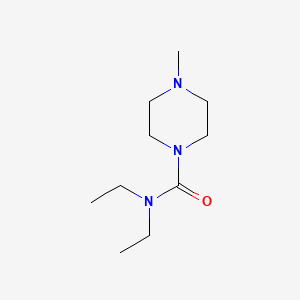

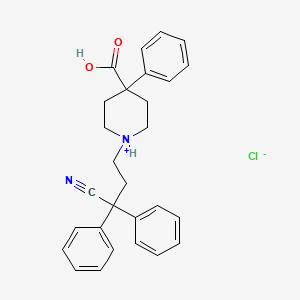

5-[2-(4-hydroxyphenyl)ethyl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(17)8-11/h3-9,15-17H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HITJFUSPLYBJPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC2=CC(=CC(=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60973983 | |

| Record name | Dihydroresveratrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60973983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58436-28-5 | |

| Record name | Dihydroresveratrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58436-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydroresveratrol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058436285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydroresveratrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60973983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Benzenediol, 5-[2-(4-hydroxyphenyl)ethyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDRORESVERATROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CBY43AY0TT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is dihydroresveratrol metabolized in the body?

A: Dihydroresveratrol undergoes extensive metabolism primarily in the intestine and liver []. The major metabolic pathways include:

- Phase I Metabolism: Hydroxylation, dehydrogenation []

- Phase II Metabolism: Glucuronidation, sulfation, glutathione conjugation, methylation []

Q2: What are the major metabolites of dihydroresveratrol?

A: The primary metabolites of dihydroresveratrol are glucuronide and sulfate conjugates, along with reduced dihydroresveratrol conjugates []. Notably, dihydroresveratrol can be further metabolized by gut microbiota into resveratrol, lunularin (3,4'-dihydroxybibenzyl), and 3,4'-dihydroxy-trans-stilbene [, , ]. Interestingly, the ability to produce lunularin from dihydroresveratrol varies among individuals, leading to distinct metabotypes [].

Q3: How does the bioavailability of dihydroresveratrol compare to resveratrol?

A: While both compounds undergo extensive metabolism, the oral bioavailability of dihydroresveratrol is higher than that of resveratrol []. This is attributed to the saturation of the double bond in dihydroresveratrol, making it less susceptible to immediate metabolism [].

Q4: Are there differences in dihydroresveratrol metabolism between individuals?

A: Yes, significant interindividual differences in dihydroresveratrol metabolism by human gut microbiota have been observed [, ]. This variation contributes to the diverse biological effects of dihydroresveratrol among individuals.

Q5: How does the gut microbiota influence dihydroresveratrol levels?

A: The gut microbiota plays a crucial role in dihydroresveratrol metabolism. Specifically, certain bacteria, like Eggerthella lenta, possess resveratrol reductase, an enzyme that specifically catalyzes the conversion of resveratrol to dihydroresveratrol []. This highlights the complex interplay between dietary compounds and the gut microbiome in influencing dihydroresveratrol levels.

Q6: What are the known biological activities of dihydroresveratrol?

A6: Dihydroresveratrol has shown a wide array of bioactivities, including:

- Antioxidant and Anti-inflammatory Effects: Demonstrated both in vitro and in vivo [, , , ].

- Anticancer Activity: Exhibited promising antiproliferative effects against various cancer cell lines, including colon cancer cells [, , ].

- Neuroprotective Effects: In vitro studies show that dihydroresveratrol protects rat cortical neurons against glutamate-induced excitotoxicity [].

- Improved Liver Function: Studies in septic rats demonstrated that dihydroresveratrol improved liver injury, potentially by regulating the nuclear factor-kappa B signaling pathway [].

Q7: What is the role of dihydroresveratrol in relation to the aryl hydrocarbon receptor (AHR)?

A: Research suggests that dihydroresveratrol may act as a potential ligand for AHR []. This interaction is particularly relevant in the context of colitis, where the ratio of dihydroresveratrol to resveratrol influences AHR activation and contributes to anti-inflammatory effects [].

Q8: Does dihydroresveratrol interact with sirtuin proteins?

A: While dihydroresveratrol itself has not been extensively studied for direct interactions with sirtuins, its microbial biotransformation product, lunularin, has shown moderate SIRT3 agonistic activity []. Further research is needed to fully understand the potential of dihydroresveratrol and its metabolites in modulating sirtuin activity.

Q9: What is the molecular formula and weight of dihydroresveratrol?

A: The molecular formula of dihydroresveratrol is C14H14O3, and its molecular weight is 230.26 g/mol [].

Q10: Has dihydroresveratrol been identified in natural sources?

A: Yes, dihydroresveratrol has been identified in various plant sources. Notably, it was isolated for the first time from Camellia oleifera leaves []. It has also been found in Shorea multiflora [], and various Lonicera caerulea varieties [, ].

Q11: How do structural modifications of dihydroresveratrol affect its biological activities?

A: Research has shown that the presence of the saturated ethylene bridge in dihydroresveratrol, as opposed to the double bond in resveratrol, significantly influences its biological activity and metabolism []. The antiproliferative activity of dihydroresveratrol is generally lower than that of resveratrol [, ]. Modifications to the phenolic hydroxyl groups also affect activity. For example, methylation of dihydroresveratrol can lead to compounds with enhanced SIRT3 agonistic activity [].

Q12: Does the lipophilicity of dihydroresveratrol and its analogs influence their biological activity?

A: Yes, a study investigating the inhibitory effects of resveratrol analogs on human 3β-hydroxysteroid dehydrogenase 1 (3β-HSD1) found a negative correlation between lipophilicity (LogP) and IC50 values []. This suggests that increased lipophilicity enhances the inhibitory effect of these compounds on 3β-HSD1.

Q13: Have computational methods been used to study dihydroresveratrol?

A: Yes, computational chemistry techniques like molecular docking and molecular dynamics simulations have been employed to investigate the interactions of dihydroresveratrol and its analogs with biological targets [, ]. These studies provide insights into the binding modes and potential mechanisms of action of dihydroresveratrol.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.